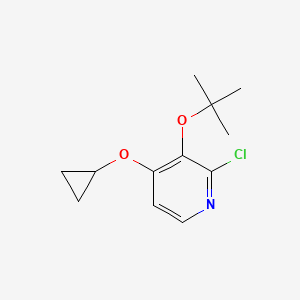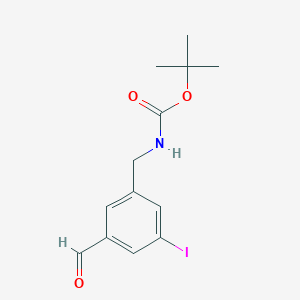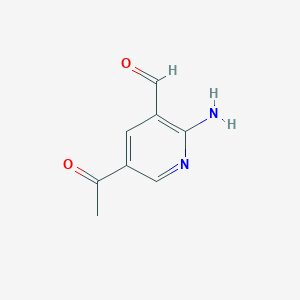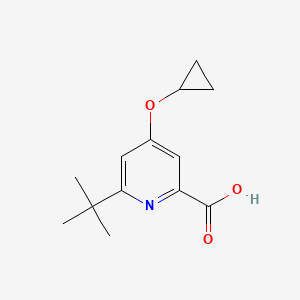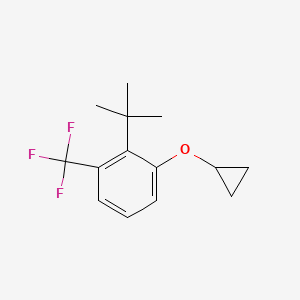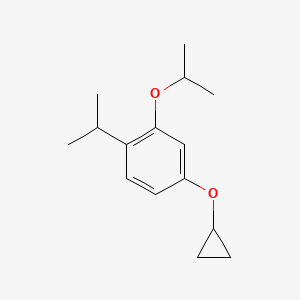
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a benzene ring, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under basic conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene involves its interaction with specific molecular targets. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-1-isopropoxy-2-isopropylbenzene: Similar structure but different positioning of functional groups.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with different substituents.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-1-isopropylbenzene is unique due to its specific arrangement of cyclopropoxy, isopropoxy, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-1-propan-2-yl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H22O2/c1-10(2)14-8-7-13(17-12-5-6-12)9-15(14)16-11(3)4/h7-12H,5-6H2,1-4H3 |
Clave InChI |
JLHVBJKGFFBFOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC2CC2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


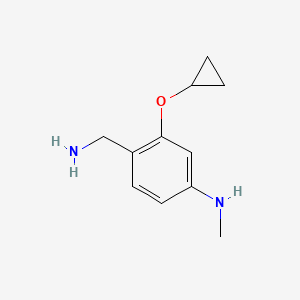
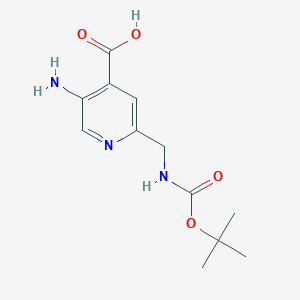
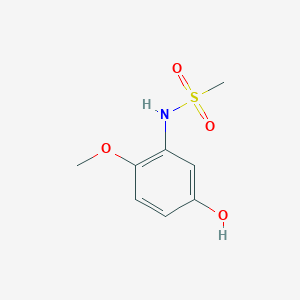
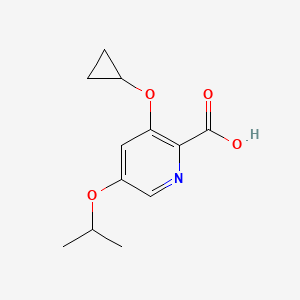
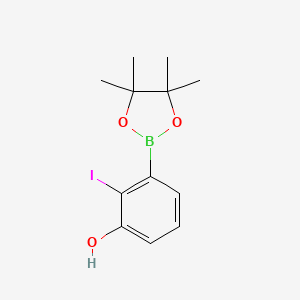
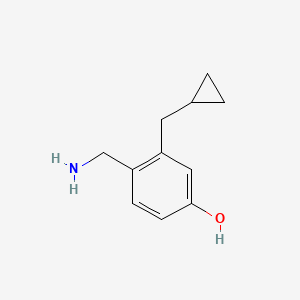
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)

![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
